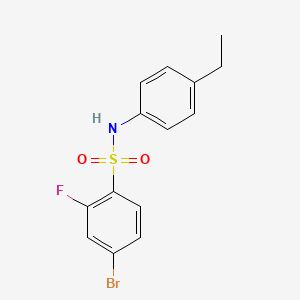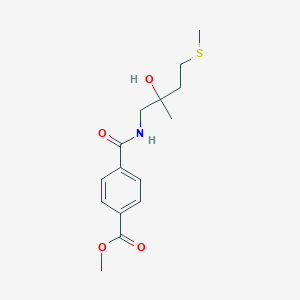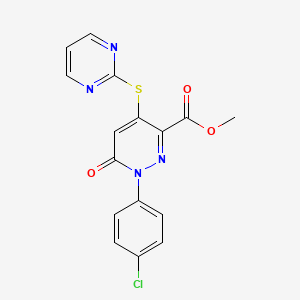
4-Bromo-N-(4-ethylphenyl)-2-fluorobenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-Bromo-N-(4-ethylphenyl)-2-fluorobenzenesulfonamide is a chemical compound with the molecular formula C14H14BrNO2S . It is a compound of interest in the field of chemistry.
Molecular Structure Analysis
The molecular structure of 4-Bromo-N-(4-ethylphenyl)-2-fluorobenzenesulfonamide consists of a benzene ring substituted with bromo, ethylphenyl, and fluorobenzenesulfonamide groups . The exact structure can be determined using techniques such as X-ray crystallography or NMR spectroscopy.Physical And Chemical Properties Analysis
The physical and chemical properties of 4-Bromo-N-(4-ethylphenyl)-2-fluorobenzenesulfonamide, such as its melting point, boiling point, and density, are not specified in the sources retrieved .Scientific Research Applications
Synthesis and Chemical Applications
In the realm of organic synthesis, the development and practical synthesis of biphenyl derivatives, such as those involving bromo and fluoro substitutions, are pivotal. For example, the practical synthesis of 2-Fluoro-4-bromobiphenyl, an intermediate in manufacturing anti-inflammatory and analgesic materials, showcases the relevance of such compounds in pharmaceutical manufacturing processes. The synthesis methods emphasize the importance of cost-effective and environmentally benign processes, highlighting a move towards sustainable chemical production (Qiu, Gu, Zhang, & Xu, 2009).
Environmental Impact and Flame Retardants
The use and study of brominated flame retardants (BFRs) are significant due to their environmental persistence and potential health impacts. Research on novel brominated flame retardants (NBFRs) in various environments underscores the ongoing need to understand their occurrence, environmental fate, and toxicity. Such studies are crucial for informing safer use and disposal practices of brominated compounds, including those related to "4-Bromo-N-(4-ethylphenyl)-2-fluorobenzenesulfonamide" and its derivatives (Zuiderveen, Slootweg, & de Boer, 2020).
Advanced Oxidation Processes
In the field of environmental sciences, advanced oxidation processes (AOPs) are employed to degrade recalcitrant compounds in water, including pharmaceuticals. The study and optimization of AOPs for the degradation of contaminants highlight the complex chemistry involved in breaking down resistant molecules, potentially including complex brominated and fluorinated compounds. This research contributes to improving water treatment technologies and reducing environmental pollution (Qutob, Hussein, Alamry, & Rafatullah, 2022).
Materials Science and Engineering
The exploration of photosensitive protecting groups in synthetic chemistry, including those based on sulfonamide structures, provides insights into the development of novel materials and chemical processes. Such research is foundational for advancing the fields of photolithography, drug delivery systems, and the creation of light-responsive materials, showcasing the interdisciplinary applications of brominated and fluorinated compounds (Amit, Zehavi, & Patchornik, 1974).
properties
IUPAC Name |
4-bromo-N-(4-ethylphenyl)-2-fluorobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrFNO2S/c1-2-10-3-6-12(7-4-10)17-20(18,19)14-8-5-11(15)9-13(14)16/h3-9,17H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NINABJPIFOKFAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NS(=O)(=O)C2=C(C=C(C=C2)Br)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrFNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-N-(4-ethylphenyl)-2-fluorobenzenesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(2,5-dimethoxyphenyl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2574078.png)
![2-(6-Cyanoimidazo[1,2-b]pyridazin-2-yl)acetic acid](/img/structure/B2574079.png)



![N-(4-(3-methylpiperidine-1-carbonyl)-5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2574085.png)
![4-(4-methylbenzyl)-1-(3-oxo-3-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}propyl)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B2574086.png)
![(Z)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(3-ethyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2574088.png)
![1-(6-cyclopropylpyridazin-3-yl)-N-{2-[6-oxo-3-(1H-pyrazol-1-yl)-1,6-dihydropyridazin-1-yl]ethyl}piperidine-3-carboxamide](/img/structure/B2574089.png)

![2-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-N-(4-fluorophenyl)-N-methylthiophene-3-sulfonamide](/img/structure/B2574091.png)
